2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
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Description
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTE, and it is a novel azetidine-based small molecule that has been synthesized using a specific method.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Azetidinones and Their Derivatives : The design and synthesis of substituted azetidinones have garnered interest due to their broad biological and pharmacological potencies. Azetidinones and their derivatives, including those derived from dimerization processes, have been studied for their potential in medicinal chemistry, specifically targeting various biological activities. These compounds were synthesized using various aromatic aldehydes and further characterized by spectroscopic methods, confirming their potential for further exploration in CNS active agents development (Jagannadham et al., 2019).
N-substituted Tetrahydropyrimidines : Another study highlighted the synthesis of novel N-substituted tetrahydropyrimidines based on phenylthiourea, showing good inhibitory action against key enzymes. This research demonstrates the compound's relevance in exploring new treatments for conditions requiring modulation of these enzymes, such as diabetes and neurological disorders (Maharramova et al., 2018).
Photochemical Applications
Near-Infrared Fluorescent Probes : The synthesis of aza-BODIPYs bearing naphthyl groups starting from related ketones showed that extending π-conjugation could significantly affect photophysical properties. These findings are crucial for developing new materials for photodynamic therapy and imaging (Jiang et al., 2015).
BODIPY-based Fluorescent Probes : Research into BODIPY 3, which is derived from starting materials like 1-(2-Hydroxyphenyl)ethanone, has led to the development of highly selective and sensitive probes for detecting biologically significant molecules like H2S. Such probes are pivotal for studying biological systems and have potential applications in cellular imaging and diagnostics (Fang et al., 2019).
Ligand Chemistry
- Pincer Ligands from Azetidinones : The degradation of 2-azetidinones to afford CC'N-pincer ligands presents a novel approach in ligand chemistry. This methodology offers a pathway to synthesize complexes with potential applications in catalysis and material science (Casarrubios et al., 2015).
properties
IUPAC Name |
2-(4-phenylphenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c20-19(21,22)13-26-17-10-23(11-17)18(24)12-25-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGKGVWQRBPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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